molecular formula C6H6N2O2 B574031 2-Pyrimidin-5-yloxyacetaldehyde CAS No. 163348-45-6

2-Pyrimidin-5-yloxyacetaldehyde

Cat. No.: B574031
CAS No.: 163348-45-6
M. Wt: 138.126
InChI Key: ILYLDZFTLJKGRN-UHFFFAOYSA-N
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Description

2-Pyrimidin-5-yloxyacetaldehyde (chemical formula: C₆H₇N₃O₂) is a pyrimidine-derived aldehyde featuring a pyrimidinyloxy group at the C2 position and an aldehyde functional group. Pyrimidine derivatives are renowned for their versatility in drug design due to their ability to mimic endogenous nucleobases, enabling interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

163348-45-6

Molecular Formula

C6H6N2O2

Molecular Weight

138.126

IUPAC Name

2-pyrimidin-5-yloxyacetaldehyde

InChI

InChI=1S/C6H6N2O2/c9-1-2-10-6-3-7-5-8-4-6/h1,3-5H,2H2

InChI Key

ILYLDZFTLJKGRN-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)OCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidin-5-yloxyacetaldehyde typically involves the reaction of pyrimidine derivatives with appropriate aldehydes. One common method includes the reaction of 5-hydroxypyrimidine with chloroacetaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis. The use of zeolite catalysts, for example, can improve the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidin-5-yloxyacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Pyrimidin-5-yloxy)acetic acid.

    Reduction: 2-(Pyrimidin-5-yloxy)ethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyrimidin-5-yloxyacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrimidin-5-yloxyacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with various biological receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-Pyrimidin-5-yloxyacetaldehyde and related pyrimidine derivatives from the literature:

Compound Name Core Structure Functional Groups Key Features
This compound Pyrimidine Aldehyde, pyrimidinyloxy Electrophilic aldehyde group; potential for covalent binding
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine fused with pyrrolidinone Carboxamide, phenyl, pyrrolidinone Amide group enhances stability; phenyl substitution modulates lipophilicity
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Pyrimidine Acetamide, amino, hydroxyl Multiple H-bond donors/acceptors; crystallizes as dihydrate

Key Observations :

  • Reactivity : The aldehyde group in this compound distinguishes it from carboxamide- or acetamide-containing analogs. Aldehydes are more electrophilic, enabling Schiff base formation or participation in redox reactions, whereas amides offer hydrolytic stability and hydrogen-bonding capacity .
  • Biological Interactions: Carboxamide derivatives (e.g., compounds from ) are often designed for non-covalent interactions (e.g., hydrogen bonding with enzyme active sites). In contrast, aldehydes may form covalent adducts with nucleophilic residues (e.g., cysteine or lysine), a mechanism exploited in irreversible inhibitors .

Insights :

  • The synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides involves a parallel solution-phase approach, enabling diversification via amidation . This method contrasts with the hypothetical synthesis of this compound, which would likely require selective oxidation or protection/deprotection strategies to preserve the aldehyde group.

Critical Analysis :

  • While this compound’s biological profile remains unexplored, its structural analogs demonstrate broad pharmacological activities. For instance, carboxamide derivatives exhibit antifungal and antibacterial effects, likely due to interactions with microbial enzymes . The dihydroxy and amino groups in ’s compound may enhance water solubility and target binding, factors that could be optimized in this compound derivatives .

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